![molecular formula C4H8ClF2NO2 B2966988 2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride CAS No. 67654-64-2](/img/structure/B2966988.png)
2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride
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Overview
Description
2-Amino-3,3-difluoro-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2 . It is also known as L-Alanine,3,3-difluoro-2-methyl-,hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8ClF2NO2, which provides a standard way to encode the molecule’s structure . The molecular weight of the compound is 175.56200 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.56200 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Synthesis of Fluorinated Amino Acids
Research has shown successful synthesis of valuable fluorinated amino acids, like 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, starting from compounds like 4,4,4-trifluoro-3-methylbutanoic acid. This process involves a series of steps including conversion to a chiral oxazoline, followed by oxidative rearrangement and hydrogenation. This synthesis provides configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Development of Novel Fluorescence Probes
A study designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS), such as hydroxyl radical and peroxidase intermediates. These probes, including HPF and APF, showed selective and dose-dependent fluorescence upon reaction with hROS and hypochlorite, but not with other reactive oxygen species (ROS). This research has significant applications in biological and chemical studies (Setsukinai et al., 2003).
Asymmetric Syntheses of β-Hydroxy-α-Amino Acids
Research has demonstrated the preparation of diastereoisomers of specific amino acids from enantiopure α-hydroxy-β-amino esters. This includes several steps like aminohydroxylation, epimerisation, and conversion into N-Boc protected aziridines, leading to the production of enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).
Cross-Coupling of Remote meta-C–H Bonds
A study developed a method for meta-C–H arylation and methylation of specific acids and phenolic derivatives using a nitrile template. This technique is crucial for cross-coupling C–H bonds with organoborons and has broad implications in chemical synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).
Fluorinated Proline Amino Acids for NMR
The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline has been achieved. These amino acids, which exhibit distinct conformational preferences, can be used in model peptides and are detectable by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Controlling the Release of Chemical Fuel
A study measured the second-order rate constants of the aminolysis of a specific anhydride by N-methylanilines, producing an acid known as an effective fuel for acid-base driven molecular machines. The goal was to supply the machine with fuel at a controlled rate, avoiding overfeeding and malfunction (Biagini et al., 2020).
Immunomodulatory Compounds Synthesis
A series of 2-substituted 2-aminopropane-1,3-diols were synthesized and evaluated for immunosuppressive effects, indicating potential applications in immunotherapy and transplant medicine (Kiuchi et al., 2000).
Force-Field Calculations
This research involved ab initio SCF calculations on low-energy conformers of 2-acetylamino-2,N-dimethylpropanamide, contributing to the understanding of the conformational properties of α,α-disubstituted amino acids, which are important in designing structural mimics for proteins (Alemán & Casanovas, 1994).
Coordination Compounds Study
The interaction of 2-aminooxypropanoic acid and its methyl ester with palladium(II) was studied, revealing insights into chelate formation and coordination dynamics, crucial for understanding metal-ligand interactions in various chemical contexts (Warnke & Trojanowska, 1993).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-3,3-difluoro-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-4(7,2(5)6)3(8)9;/h2H,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSSNWYBQEOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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